1-[(2-chlorophenyl)methyl]-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
1-[(2-chlorophenyl)methyl]-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chlorophenyl group, an ethoxyphenyl group, and a pyridine ring with a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chlorophenyl)methyl]-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst .
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Step 1: Preparation of the Boronic Acid
- React 2-chlorobenzyl bromide with triisopropyl borate in the presence of a base such as potassium carbonate.
- The reaction is carried out under an inert atmosphere at elevated temperatures.
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Step 2: Suzuki–Miyaura Coupling
- The boronic acid prepared in step 1 is coupled with 4-ethoxyphenyl bromide in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., potassium carbonate).
- The reaction is typically conducted in a solvent such as toluene or ethanol at temperatures ranging from 80°C to 100°C.
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Step 3: Formation of the Carboxamide
- The coupled product is then reacted with pyridine-3-carboxylic acid chloride in the presence of a base such as triethylamine.
- The reaction is carried out at room temperature to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(2-chlorophenyl)methyl]-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-[(2-chlorophenyl)methyl]-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-[(2-chlorophenyl)methyl]-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-chlorophenyl)methyl]-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide
- 1-[(2-chlorophenyl)methyl]-N-(4-ethoxyphenyl)-2-oxopyridine-4-carboxamide
Comparison
1-[(2-chlorophenyl)methyl]-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to the specific positioning of the ethoxy group and the carboxamide functional group on the pyridine ring. This structural uniqueness may result in distinct chemical reactivity and biological activity compared to its analogs.
Biological Activity
1-[(2-chlorophenyl)methyl]-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies concerning this compound.
- IUPAC Name : this compound
- Molecular Formula : C21H19ClN2O3
- Molecular Weight : 382.84 g/mol
- CAS Number : 400077-77-2
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The dihydropyridine core is known for its role in modulating calcium channels and influencing neurotransmitter release, which may contribute to its pharmacological effects.
Antimicrobial Activity
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Antibacterial Properties :
- The compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown minimum inhibitory concentrations (MIC) ranging from 15.6 μM to 125 μM against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- A comparative study indicated that the compound's antibacterial efficacy surpasses that of commonly used antibiotics like ciprofloxacin in certain contexts .
- Antifungal Properties :
Cytotoxicity and Anticancer Activity
Research has indicated that this compound may possess cytotoxic properties against various cancer cell lines. Studies have reported IC50 values suggesting that the compound can inhibit cell proliferation effectively, although specific mechanisms remain to be fully elucidated .
Study 1: Antibacterial Efficacy
A study conducted on the antibacterial efficacy of this compound revealed its ability to inhibit biofilm formation in MRSA strains. The study reported a minimum biofilm inhibitory concentration (MBIC) of approximately 62 μg/mL, highlighting its potential as a therapeutic agent against resistant bacterial infections .
Study 2: Antifungal Activity
In another investigation focusing on antifungal properties, the compound was tested against Candida albicans. Results showed a significant reduction in biofilm formation without affecting planktonic cell viability, suggesting a targeted mechanism that could be utilized for therapeutic applications .
Data Summary Table
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C21H19ClN2O3 |
Molecular Weight | 382.84 g/mol |
CAS Number | 400077-77-2 |
Antibacterial MIC | 15.6 - 125 μM |
Antifungal MIC | Variable (moderate activity) |
Biofilm Inhibition Concentration | ~62 μg/mL |
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(4-ethoxyphenyl)-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3/c1-2-27-17-11-9-16(10-12-17)23-20(25)18-7-5-13-24(21(18)26)14-15-6-3-4-8-19(15)22/h3-13H,2,14H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXKVGCPLQRQHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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